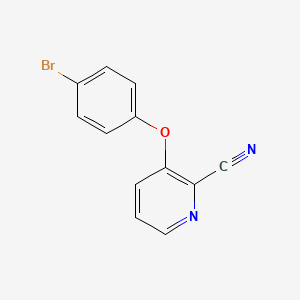

3-(4-Bromophenoxy)picolinonitrile

描述

属性

分子式 |

C12H7BrN2O |

|---|---|

分子量 |

275.10 g/mol |

IUPAC 名称 |

3-(4-bromophenoxy)pyridine-2-carbonitrile |

InChI |

InChI=1S/C12H7BrN2O/c13-9-3-5-10(6-4-9)16-12-2-1-7-15-11(12)8-14/h1-7H |

InChI 键 |

XKHHWSWSTUXCJE-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(N=C1)C#N)OC2=CC=C(C=C2)Br |

产品来源 |

United States |

Foundational & Exploratory

CAS number for 3-(4-Bromophenoxy)picolinonitrile derivative

An In-depth Technical Guide to 3-(4-Bromophenoxy)propanenitrile: Synthesis, Properties, and Applications in Drug Discovery

Introduction: A Molecule of Latent Potential

3-(4-Bromophenoxy)propanenitrile, identified by the CAS Number 118449-57-3, is a bifunctional organic molecule that holds considerable promise as a versatile building block in medicinal chemistry and materials science.[1][2] Its structure is characterized by two key moieties: a bromophenoxy group and a propanenitrile tail. This unique combination imparts a set of physicochemical properties that make it an attractive starting point for the synthesis of more complex molecular architectures.

The presence of a bromine atom on the phenyl ring offers a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental transformations in modern drug discovery.[3] This allows for the strategic introduction of diverse substituents to explore the chemical space around the core scaffold. The ether linkage, a common feature in many biologically active compounds, provides a balance of lipophilicity and metabolic stability.

Furthermore, the nitrile group (–C≡N) is a valuable pharmacophore in drug design.[4] It is a metabolically robust and polar functional group that can act as a hydrogen bond acceptor, a bioisosteric replacement for a carbonyl group, or a precursor for other functional groups like amines or carboxylic acids.[4][5] The propanenitrile chain offers conformational flexibility, allowing the molecule to adopt various orientations when interacting with biological targets. While direct and extensive research on 3-(4-Bromophenoxy)propanenitrile is not widely published, its structural components are prevalent in numerous pharmacologically active agents, suggesting its potential as a scaffold for the development of novel therapeutics. This guide will provide a comprehensive overview of its synthesis, properties, and potential applications, with a focus on its utility for researchers in the field of drug development.

Physicochemical and Structural Data

The fundamental properties of 3-(4-Bromophenoxy)propanenitrile are summarized in the table below. These data are essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 118449-57-3 | [1][2] |

| Molecular Formula | C₉H₈BrNO | [1][6] |

| Molecular Weight | 226.07 g/mol | [1][6] |

| Physical Form | Powder or crystals | [2] |

| Purity | Typically ≥95% | [2][6] |

| InChI Key | JXVPKJBXTXXLPN-UHFFFAOYSA-N | [2][6] |

| Storage Conditions | Sealed in a dry place at room temperature | [1][2] |

Synthesis of 3-(4-Bromophenoxy)propanenitrile

The most direct and common method for the synthesis of 3-(4-Bromophenoxy)propanenitrile is through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This reaction involves the deprotonation of 4-bromophenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a three-carbon nitrile-containing electrophile, such as 3-chloropropanenitrile or 3-bromopropanenitrile.

Causality in Experimental Design: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and well-established method for forming ether linkages.[7][8] The choice of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is critical to quantitatively deprotonate the phenolic hydroxyl group of 4-bromophenol. The resulting 4-bromophenoxide is a potent nucleophile. The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which effectively solvates the cation of the base without hindering the reactivity of the anionic nucleophile. The reaction proceeds via an Sₙ2 mechanism, which is favored by the use of a primary alkyl halide like 3-bromopropanenitrile.[8][9]

An alternative approach is the Ullmann condensation, which is a copper-catalyzed reaction between an aryl halide and an alcohol.[3][10] In this case, one could react 1,4-dibromobenzene with 3-hydroxypropanenitrile in the presence of a copper catalyst and a base. However, the Williamson ether synthesis is generally preferred for this specific transformation due to its milder reaction conditions and avoidance of heavy metal catalysts.

Reaction Mechanism: Williamson Ether Synthesis

Caption: Mechanism of the Williamson ether synthesis for 3-(4-Bromophenoxy)propanenitrile.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis of 3-(4-Bromophenoxy)propanenitrile.

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension.

-

Reaction Setup: Place the flask in an oil bath and begin stirring under a nitrogen atmosphere.

-

Addition of Electrophile: Add 3-bromopropanenitrile (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude product in a suitable organic solvent, such as dichloromethane, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by column chromatography on silica gel or by recrystallization to yield 3-(4-Bromophenoxy)propanenitrile as a solid.

Caption: Experimental workflow for the synthesis of 3-(4-Bromophenoxy)propanenitrile.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 3-(4-Bromophenoxy)propanenitrile are not extensively documented, the structural motifs present in the molecule are found in a wide range of bioactive compounds. This suggests its potential as a valuable scaffold for the development of novel therapeutic agents.

As a Building Block for Kinase Inhibitors

The picolinonitrile and nicotinonitrile scaffolds, which are isomers of a cyanopyridine ring, are present in several marketed kinase inhibitors.[5][11] The nitrile group can form crucial hydrogen bonds with the hinge region of the kinase active site.[4] Although 3-(4-Bromophenoxy)propanenitrile does not contain a pyridine ring, the bromophenyl group can be elaborated through cross-coupling reactions to introduce various heterocyclic systems, including pyridine, that are known to interact with kinases.

Antimicrobial and Antiparasitic Potential

There is evidence that related bromophenyl propanenitrile derivatives possess biological activity. For instance, 3-hydroxy-2-methylene-3-(4-bromophenyl)propanenitrile has demonstrated potent and selective leishmanicidal activity against Leishmania amazonensis.[12] This finding suggests that the bromophenyl propanenitrile core could serve as a starting point for the development of new antiparasitic agents. The lipophilic nature of the bromophenyl group can facilitate membrane transport, while the nitrile may be involved in target binding.

Enzyme Inhibition and Antioxidant Activity

Bromophenols, as a class of compounds, have been investigated for a variety of biological activities, including antioxidant and enzyme inhibitory effects.[13][14][15] For example, novel bromophenol derivatives have shown inhibitory activity against acetylcholinesterase and α-glycosidase, enzymes relevant to Alzheimer's disease and diabetes, respectively.[13] The bromophenoxy moiety in 3-(4-Bromophenoxy)propanenitrile could be a key contributor to such activities, and the molecule could be used as a precursor to generate a library of derivatives for screening against various enzymatic targets.

Conclusion and Future Outlook

3-(4-Bromophenoxy)propanenitrile is a readily accessible and synthetically versatile molecule with significant potential for applications in drug discovery. Its value lies in the strategic combination of a reactive bromophenyl group, a stable ether linkage, and a pharmacologically relevant nitrile function. While direct biological data on this specific compound is sparse, the known activities of structurally related molecules provide a strong rationale for its exploration as a scaffold for novel therapeutics. Future research efforts should focus on the synthesis of compound libraries derived from 3-(4-Bromophenoxy)propanenitrile and their systematic evaluation in a range of biological assays to unlock its full potential in medicinal chemistry.

References

-

Wikipedia. (n.d.). Ullmann condensation. [Link]

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

-

University of Colorado Boulder. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]

-

Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Biosynce. (n.d.). 3-(4-Bromophenoxy)propanenitrile CAS 118449-57-3. [Link]

-

PubMed. (2007, January 15). High selective leishmanicidal activity of 3-hydroxy-2-methylene-3-(4-bromophenyl)propanenitrile and analogous compounds. [Link]

-

PubMed. (2019, June 15). Synthesis and characterization of novel bromophenols: Determination of their anticholinergic, antidiabetic and antioxidant activities. [Link]

-

National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

-

MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

ResearchGate. (2023, January 1). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

-

PubMed. (2013, October 15). Synthesis and paroxonase activities of novel bromophenols. [Link]

-

PubChem. (n.d.). 3-(4-Bromophenyl)propanenitrile. [Link]

-

PubChemLite. (n.d.). 3-(4-bromophenoxy)propanenitrile (C9H8BrNO). [Link]

-

PubMed. (2013, February 10). Formation of bromophenoxy radicals from complete series reactions of bromophenols with H and OH radicals. [Link]

-

ACS Publications. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]

-

AIP Publishing. (n.d.). 1-(4'-bromophenyl)-3-(4-hydroxy-3- methoxyphenyl)-2-propene-1-on) Induces Apoptosis on HeLa Cancer Cells. [Link]

- Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)

-

Canadian Science Publishing. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). [Link]

-

ResearchGate. (2025, December 15). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. [Link]

-

AMERICAN ELEMENTS®. (n.d.). Nitriles. [Link]

-

National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

Frontiers. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

Sources

- 1. 3-(4-BROMOPHENOXY)PROPANENITRILE CAS#: 118449-57-3 [m.chemicalbook.com]

- 2. 3-(4-Bromophenoxy)propanenitrile | 118449-57-3 [sigmaaldrich.com]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-(4-Bromophenoxy)propanenitrile | CymitQuimica [cymitquimica.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. High selective leishmanicidal activity of 3-hydroxy-2-methylene-3-(4-bromophenyl)propanenitrile and analogous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and characterization of novel bromophenols: Determination of their anticholinergic, antidiabetic and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and paroxonase activities of novel bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Strategic Application of Bioisosterism: 3-(4-Bromophenoxy)picolinonitrile vs. Propanenitrile Analogs

Abstract

In modern drug discovery, the strategic modification of lead compounds is paramount to optimizing pharmacokinetic and pharmacodynamic profiles. A key strategy in this endeavor is bioisosteric replacement, where a functional group is exchanged for another with similar physical and chemical properties to enhance biological activity or mitigate undesirable attributes. This guide provides an in-depth technical analysis of the core differences between aromatic nitriles, exemplified by 3-(4-Bromophenoxy)picolinonitrile, and their aliphatic propanenitrile analogs. We will explore the underlying chemical principles, the strategic rationale for their use in medicinal chemistry, and the expected impact on critical drug-like properties including metabolic stability, lipophilicity, and target engagement. Detailed experimental protocols for the comparative assessment of these analogs are provided to equip researchers with the necessary tools for their own discovery programs.

Introduction: The Nitrile Moiety in Drug Design

The nitrile, or cyano, group is a versatile functional group found in over 60 small molecule drugs on the market.[1] Its utility extends beyond its role as a simple polar substituent. The unique physicochemical properties of the nitrile group, such as its linear geometry, electron-withdrawing nature, and ability to act as a hydrogen bond acceptor, make it a valuable tool in drug design.[2][3] Furthermore, the electrophilic character of the nitrile carbon allows it to act as a "warhead" for covalent inhibitors, forming reversible or irreversible bonds with nucleophilic residues like cysteine or serine in the active site of a target protein.[1][2][4]

This guide focuses on a critical strategic decision in lead optimization: the choice between an aromatic nitrile, as in a picolinonitrile scaffold, and an aliphatic nitrile, such as a propanenitrile analog. This substitution, while seemingly minor, can have profound effects on the molecule's overall properties. We will use 3-(4-Bromophenoxy)picolinonitrile as our model aromatic nitrile to explore this comparison.

Structural and Physicochemical Divergence: Picolinonitrile vs. Propanenitrile

The fundamental difference between the two scaffolds lies in the hybridization of the carbon atoms adjacent to the nitrile group. In 3-(4-Bromophenoxy)picolinonitrile, the nitrile is attached to an sp2-hybridized carbon of the pyridine ring. In its propanenitrile analog, the nitrile is attached to an sp3-hybridized carbon of a flexible alkyl chain.

| Property | 3-(4-Bromophenoxy)picolinonitrile | Propanenitrile Analog | Rationale for Difference |

| Geometry | Rigid, planar | Flexible, non-planar | The pyridine ring imposes a rigid, planar geometry, while the propane chain allows for free rotation. |

| Electronic Nature | Electron-deficient aromatic system | Electron-rich aliphatic chain | The nitrogen in the pyridine ring and the nitrile group are electron-withdrawing, making the ring system electron-poor. The alkyl chain is electron-donating. |

| Lipophilicity (LogP) | Higher | Lower | The aromatic surface area generally contributes to higher lipophilicity compared to a short alkyl chain. |

| Polar Surface Area (PSA) | Lower | Potentially higher | While both have a nitrile, the increased flexibility of the propanenitrile may allow for more conformations that expose the polar nitrile group. |

| Reactivity | Modulated by the pyridine ring | Primarily influenced by the α-carbon | The reactivity of the picolinonitrile is influenced by the electronics of the entire aromatic system. The propanenitrile's reactivity is more localized. |

This structural and electronic divergence is the basis for the differing pharmacological and pharmacokinetic profiles of these two classes of compounds.

The Strategic Rationale for Bioisosteric Replacement

The decision to replace a picolinonitrile with a propanenitrile analog is a classic example of bioisosteric replacement.[5][6][7] This strategy aims to improve a compound's properties while retaining its desired biological activity.

Key objectives for this specific bioisosteric switch may include:

-

Improving Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8] Replacing the pyridine ring with a less metabolically labile aliphatic chain can increase the compound's half-life.[5]

-

Modulating Lipophilicity: High lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity.[][10] The switch to a propanenitrile analog can reduce lipophilicity, leading to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Altering Target Engagement: The rigid picolinonitrile scaffold will have a defined vector for interacting with a binding pocket. The flexible propanenitrile allows the nitrile "warhead" to adopt different orientations, which could lead to improved or novel interactions with the target protein.

-

Escaping Flatland: Over-reliance on flat, aromatic structures in drug design can limit chemical space and lead to poor physicochemical properties. Introducing sp3-hybridized centers, as in the propanenitrile analog, adds three-dimensionality and can improve properties like solubility.

-

Intellectual Property: Creating novel chemical entities with similar activity is a key driver in pharmaceutical research.

Below is a diagram illustrating the strategic decision-making process when considering this bioisosteric replacement.

Caption: Covalent inhibition by a nitrile warhead.

In Vitro Pharmacokinetic Properties

The primary differences in the in vitro pharmacokinetic profiles are expected to be in metabolic stability and lipophilicity.

| Parameter | Expected Outcome for Picolinonitrile | Expected Outcome for Propanenitrile | Rationale |

| Metabolic Stability (t½ in Liver Microsomes) | Lower | Higher | Aromatic rings are common sites of CYP-mediated oxidation. The aliphatic chain is generally more stable. |

| Lipophilicity (LogP/LogD) | Higher | Lower | The planar aromatic system typically increases lipophilicity more than a short, flexible alkyl chain. |

| Aqueous Solubility | Lower | Higher | Generally, lower lipophilicity correlates with higher aqueous solubility. |

Experimental Protocols for Comparative Assessment

To empirically determine the differences between 3-(4-Bromophenoxy)picolinonitrile and its propanenitrile analog, a series of standardized in vitro assays should be performed.

Synthesis of Propanenitrile Analog

A plausible synthetic route to the propanenitrile analog, 3-(4-Bromophenoxy)propanenitrile, involves the reaction of 4-bromophenol with acrylonitrile. While specific reaction conditions would need optimization, a general procedure is outlined below.

Protocol: Synthesis of 3-(4-Bromophenoxy)propanenitrile

-

To a solution of 4-bromophenol (1.0 eq) in a suitable solvent such as acetonitrile, add a base (e.g., potassium carbonate, 1.5 eq).

-

Add acrylonitrile (1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and filter to remove the base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(4-Bromophenoxy)propanenitrile.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Lipophilicity (LogP)

Lipophilicity is a critical parameter that affects a drug's absorption, distribution, and metabolism. [][10][11]The shake-flask method is the gold standard for LogP determination. [11] Protocol: Shake-Flask Method for LogP Determination [11][12]

-

Prepare a stock solution of the test compound in n-octanol.

-

Add a known volume of this stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a flask.

-

Shake the flask vigorously for a set period (e.g., 2 hours) to allow for partitioning between the two phases. [12]4. Allow the phases to separate completely.

-

Carefully remove an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV.

-

Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Assessment of Metabolic Stability

The metabolic stability of a compound is typically assessed by incubating it with liver microsomes, which contain a high concentration of CYP enzymes. [8][13][14][15]The rate of disappearance of the parent compound over time is measured.

Protocol: Liver Microsomal Stability Assay [8][16]

-

Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in a phosphate buffer (pH 7.4). [16]2. Add the test compound (at a low concentration, e.g., 1 µM) to the microsomal suspension.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding a NADPH-regenerating system. [8][15]5. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. [8]6. Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

-

Determine the half-life (t½) and intrinsic clearance (Clint) by plotting the natural logarithm of the percent remaining compound versus time. [8][15]

Conclusion

The choice between a picolinonitrile and a propanenitrile scaffold is a nuanced decision in drug design, driven by the specific liabilities of a lead compound. The bioisosteric replacement of the rigid, aromatic picolinonitrile with a flexible, aliphatic propanenitrile analog is a powerful strategy to enhance metabolic stability, modulate lipophilicity, and explore new interactions within a target's binding site. The experimental protocols detailed in this guide provide a framework for the direct, comparative evaluation of these analogs, enabling data-driven decisions in the lead optimization process. By understanding the fundamental differences and employing rigorous experimental validation, researchers can effectively leverage this bioisosteric pair to develop safer and more efficacious therapeutics.

References

-

Nitriles: an attractive approach to the development of covalent inhibitors - PMC. (URL: [Link])

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (URL: [Link])

-

Microsomal Clearance/Stability Assay - Domainex. (URL: [Link])

-

Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of the SARS-CoV-2 Main Protease | ChemRxiv. (URL: [Link])

-

Metabolic Stability Assays - Merck Millipore. (URL: [Link])

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (URL: [Link])

-

Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC. (URL: [Link])

-

Microsomal Stability Assay - Creative Bioarray. (URL: [Link])

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (URL: [Link])

-

Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of the SARS-CoV-2 Main Protease - PMC. (URL: [Link])

-

Nitriles: an attractive approach to the development of covalent inhibitors - RSC Publishing. (URL: [Link])

-

Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. (URL: [Link])

-

Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies - PMC. (URL: [Link])

-

Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes - ResearchGate. (URL: [Link])

-

3-aryloxy-acrylonitriles and 3-cyanobenzofurans through the sequential reactions of phenols with propiolonitriles - PubMed. (URL: [Link])

-

3-aryloxy-acrylonitriles and 3-cyanobenzofurans through the sequential reactions of phenols with propiolonitriles - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Synthesis and antimalarial activity of new 3-arylquinoxaline-2-carbonitrile derivatives. (URL: [Link])

-

Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC. (URL: [Link])

-

Full article: Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - Taylor & Francis. (URL: [Link])

-

Propionitrile - Wikipedia. (URL: [Link])

-

Bioisosteric Replacement Strategies - SpiroChem. (URL: [Link])

-

Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC. (URL: [Link])

-

Propionitrile in Pharmaceutical Manufacturing - Rock Chemicals, Inc. (URL: [Link])

-

Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC. (URL: [Link])

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC. (URL: [Link])

-

Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC. (URL: [Link])

-

Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines - MDPI. (URL: [Link])

-

Bioisosteres Cheat Sheet - Drug Hunter. (URL: [Link])

-

Bioisosteres in Drug Design – “Escape from Flatland”. (URL: [Link])

-

Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics - PubMed. (URL: [Link])

-

Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives - IJIRT. (URL: [Link])

-

Synthesis and pharmacological activity of some phenoxy chalcones - ResearchGate. (URL: [Link])

-

Synthesis of 3-Hydroxy-4-substituted-picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-pot Isoxazolopyridin - DOI. (URL: [Link])

-

Synthesis, Characterization, and the Antioxidant Activity of Phenolic Acid Chitooligosaccharide Derivatives - PMC. (URL: [Link])

-

3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611 - PubChem. (URL: [Link])

-

Camps reaction for the synthesis of 3-RS-4-arylquinolin-2-ones - ResearchGate. (URL: [Link])

Sources

- 1. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 6. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]

- 7. drughunter.com [drughunter.com]

- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 10. Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. m.youtube.com [m.youtube.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. researchgate.net [researchgate.net]

Technical Deep Dive: Phenoxy-Substituted Picolinonitrile Derivatives

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Agrochemical Scientists

Executive Summary

The phenoxy-substituted picolinonitrile scaffold represents a privileged structure in bioactive small molecule design. Characterized by a pyridine core bearing a nitrile group (typically at the 2-position) and a phenoxy ether linkage, this moiety bridges the gap between high-efficacy agrochemicals and targeted pharmaceutical agents.

This guide analyzes the technical utility of this scaffold, moving beyond generic descriptions to explore the causality of its bioactivity . We examine its role as a Phytoene Desaturase (PDS) inhibitor in agriculture (e.g., Picolinafen) and its emerging utility in oncology as a checkpoint kinase (CHK1) and VEGFR inhibitor.

Part 1: Agrochemical Application – The PDS Inhibition Paradigm

The most commercially validated application of phenoxy-picolinonitriles is in herbicide development. Picolinafen serves as the archetype.

Mechanism of Action: Carotenoid Biosynthesis Blockade

Picolinafen acts by inhibiting Phytoene Desaturase (PDS) , a key enzyme in the carotenoid biosynthesis pathway.

-

Causality: PDS converts colorless phytoene into

-carotene. Inhibition halts this step, depleting the plant of carotenoids. -

The Bleaching Effect: Carotenoids protect chlorophyll from photo-oxidation. Without them, triplet-state chlorophyll generates singlet oxygen (

), destroying lipid membranes and bleaching the foliage. -

Resistance Management: Classified under HRAC Group F1 (Nicotinanilides/Picolinamides).

Visualization: PDS Inhibition Pathway

The following diagram illustrates the specific metabolic blockade caused by picolinonitrile derivatives.

Caption: Picolinafen inhibits PDS, preventing carotenoid formation and leading to chlorophyll destruction via photo-oxidation.

Part 2: Pharmaceutical Frontiers – Oncology & Kinase Selectivity

While agrochemicals utilize the scaffold for enzyme inhibition in plastids, medicinal chemistry exploits the phenoxy-picolinonitrile core for kinase binding affinity in human oncology.

CHK1 Inhibitors (Hematologic Malignancies)

Checkpoint Kinase 1 (CHK1) is a critical effector in the DNA damage response.

-

Lead Compound: (R)-17 (5-(pyrimidin-2-ylamino)picolinonitrile derivative).

-

Mechanism: The picolinonitrile core acts as a hinge binder. The nitrile group often engages in hydrogen bonding or fills a specific hydrophobic pocket within the ATP-binding site.

-

Selectivity: The phenoxy/ether linker provides the necessary flexibility to orient the tail group into the solvent-exposed region, achieving >4300-fold selectivity over CHK2.

Dual VEGFR-2/c-Met Inhibitors

Derivatives substituted at the 4-position with a phenoxy group have shown dual inhibition of VEGFR-2 (angiogenesis) and c-Met (metastasis).

-

SAR Insight: The ether oxygen of the phenoxy group acts as a hydrogen bond acceptor, while the aromatic ring participates in

-stacking interactions with phenylalanine residues in the kinase gatekeeper region.

Comparative SAR: Agro vs. Pharma

The following table contrasts the structural requirements for these two distinct applications.

| Feature | Agrochemical (PDS Inhibitor) | Pharmaceutical (Kinase Inhibitor) |

| Core Scaffold | Picolinamide / Nicotinamide | Picolinonitrile / Pyrimidine |

| Key Substituent | Polar/Solubilizing groups (e.g., piperidine) | |

| Linker | Amide (-CONH-) or Ether (-O-) | Ether (-O-) or Amine (-NH-) |

| Target Binding | Hydrophobic pocket of PDS | ATP-binding hinge region of Kinase |

| Primary Goal | Lipophilicity (LogP ~5) for leaf penetration | Water solubility & Selectivity (IC50 < 10 nM) |

Part 3: Chemical Synthesis – The Protocol

The most robust method for constructing the phenoxy-picolinonitrile scaffold is Nucleophilic Aromatic Substitution (

Experimental Protocol: Synthesis of 4-Phenoxy-2-Picolinonitrile

Objective: Synthesize 4-(3-fluorophenoxy)picolinonitrile via

Reagents & Equipment[1][2][3]

-

Substrate: 4-Chloro-2-picolinonitrile (1.0 eq)

-

Nucleophile: 3-Fluorophenol (1.1 eq)

-

Base: Potassium Carbonate (

), anhydrous (1.5 eq) -

Solvent: DMF (Dimethylformamide) or DMSO

-

Atmosphere: Nitrogen (

)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2-picolinonitrile (1.38 g, 10 mmol) in anhydrous DMF (15 mL).

-

Activation: Add anhydrous

(2.07 g, 15 mmol) to the solution. Stir at room temperature for 10 minutes to ensure homogeneity. -

Addition: Add 3-Fluorophenol (1.23 g, 11 mmol) dropwise via syringe.

-

Technical Note: The nitrile group at C2 and the nitrogen heteroatom strongly withdraw electrons, making C4 highly electrophilic. No metal catalyst is required.

-

-

Reaction: Heat the mixture to 80°C under

atmosphere for 4–6 hours.-

Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting chloride (

) should disappear, replaced by the ether product (

-

-

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) to precipitate the product.

-

Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate (

mL), wash with brine, dry over

Synthesis Workflow Diagram

Caption: Standard SNAr workflow for synthesizing phenoxy-picolinonitrile derivatives.

References

-

APVMA. (2001). Evaluation of the new active PICOLINAFEN in the products SNIPER HERBICIDE & PARAGON HERBICIDE. Australian Pesticides and Veterinary Medicines Authority. Link

-

BenchChem. (2025).[2] Applications of Picolinonitrile Compounds in Drug Discovery.Link

-

Wang, L., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed.[4] Link

-

Fukuhara, S., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles. ACS Omega. Link

-

Znoiko, S. A., et al. (2025). Synthesis and Properties of Phthalonitriles with 2-Phenylphenoxy Groups. Russian Journal of General Chemistry. Link

-

MedKoo Biosciences. Picolinafen Product Description and Mechanism.Link

Sources

- 1. TWI682923B - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Obtaining substituted phenol derivatives with potential antimicrobial activity | Sokhraneva | Fine Chemical Technologies [finechem-mirea.ru]

- 4. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-(4-Bromophenoxy)picolinonitrile via SnAr reaction

[1][2][3][4][5][6][7][8][9]

Critical Process Parameters (CPP)

To ensure reproducibility and high yield, the following parameters must be controlled. The data below compares the efficiency of different leaving groups and bases.

Table 1: Optimization of Reaction Conditions

| Parameter | Method A (Recommended) | Method B (Alternative) | Impact on Quality |

| Substrate | 3-Fluoropicolinonitrile | 3-Chloropicolinonitrile | F allows lower temp; Cl requires forcing conditions. |

| Base | Cesium is faster but more expensive; Potassium is sufficient for F-substrate. | ||

| Solvent | DMF or DMSO | NMP | DMSO offers fastest rates; DMF is easier to remove during workup. |

| Temperature | High temp ( | ||

| Time | 4–6 Hours | 18–24 Hours | Prolonged heating increases impurity profile. |

Optimized Protocol

Target: Synthesis of 3-(4-Bromophenoxy)picolinonitrile (10 mmol scale) Reagents:

-

3-Fluoropicolinonitrile (

, -

4-Bromophenol (

, -

Potassium Carbonate, anhydrous (

, -

DMF (Dimethylformamide), anhydrous (

)

Step-by-Step Procedure:

-

Preparation: In a

round-bottom flask equipped with a magnetic stir bar, combine 4-Bromophenol ( -

Deprotonation: Add Potassium Carbonate (

) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide nucleophile. Note: The solution may turn slightly yellow. -

Addition: Add 3-Fluoropicolinonitrile (

) to the reaction mixture. -

Reaction: Equip the flask with a condenser and heat the mixture to

in an oil bath. -

Monitoring: Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes) or HPLC. The limiting reagent (fluoropyridine) should be consumed within 4–6 hours.

-

Rf Product: ~0.45

-

Rf Reactant: ~0.30[1]

-

-

Workup:

-

Cool the reaction to room temperature.[2]

-

Pour the mixture into

of ice-cold water (precipitates the product and removes DMF). -

Extract with Ethyl Acetate (

). -

Wash combined organics with water (

) and brine ( -

Dry over

, filter, and concentrate under reduced pressure.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient) if high purity (

) is required.

Diagram 2: Experimental Workflow & Decision Tree

Quality Control & Troubleshooting

Self-Validating the Protocol:

-

Appearance: The product should be a white to off-white solid. A yellow/orange color indicates residual phenol oxidation or solvent impurities.

-

1H NMR Validation:

-

Diagnostic Shift: The proton at the pyridine 4-position (adjacent to the ether linkage) will show a distinct upfield shift compared to the starting fluoropyridine due to the shielding effect of the electron-rich phenoxy ring.

-

Coupling: Loss of F-H coupling constants observed in the starting material.

-

-

Common Failure Modes:

-

Hydrolysis: If the nitrile peak (

) disappears from the IR spectrum and a carbonyl appears, the reaction temperature was too high or the DMF contained water. Solution: Use fresh anhydrous DMF and keep temp -

Low Conversion: If using 3-chloropicolinonitrile, conversion stops at 50%. Solution: Switch to 3-fluoropicolinonitrile or add

-

References

-

Mechanism of

on Pyridines:-

Terrier, F. (2013).[3] Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Explains the activating effects of ortho-substituents.

-

-

Reactivity of 3-Fluoropicolinonitrile

- Schlosser, M., et al. (2005). "Halogen/Metal Permutations on Pyridines." Journal of Organic Chemistry. Details the superior leaving group ability of fluorine in pyridine systems.

-

General Protocol for Phenoxy-Picolinonitriles

-

Process Safety in

:- Organic Chemistry Portal.

Application Note: Palladium-Catalyzed Synthesis of 2-(4-Bromophenoxy)picolinonitrile

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(4-bromophenoxy)picolinonitrile via a Buchwald-Hartwig C-O cross-coupling reaction. The described methodology is tailored for researchers in synthetic and medicinal chemistry, offering a detailed, step-by-step guide from reaction setup to product purification and characterization. The protocol emphasizes experimental causality, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction

The diaryl ether linkage is a prevalent structural motif in a multitude of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The targeted compound, 2-(4-bromophenoxy)picolinonitrile, serves as a valuable intermediate for further functionalization, leveraging the reactivity of both the bromo and nitrile groups. Traditional methods for constructing such C-O bonds, like the Ullmann condensation, often necessitate harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[1] In contrast, modern palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variant, offer a milder and more versatile approach.[2][3] This protocol details a robust and efficient synthesis using a palladium catalyst in conjunction with a sterically hindered biaryl phosphine ligand, which has demonstrated high efficacy in coupling aryl chlorides.[4]

Reaction Scheme

Scheme 1. Buchwald-Hartwig C-O coupling of 4-bromophenol and 3-chloropicolinonitrile.

Reagents and Materials

A comprehensive list of all required reagents and materials is provided below. It is imperative to use high-purity, anhydrous solvents and to handle all air- and moisture-sensitive reagents under an inert atmosphere.

| Reagent/Material | CAS No. | MW ( g/mol ) | Amount | Mmol | Eq. | Role/Comments |

| 4-Bromophenol | 106-41-2 | 173.01 | 1.00 g | 5.78 | 1.0 | Nucleophile |

| 3-Chloropicolinonitrile | 38180-46-0 | 138.55 | 962 mg | 6.94 | 1.2 | Electrophile |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 53 mg | 0.058 | 0.01 | Palladium Precursor |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.66 | 83 mg | 0.173 | 0.03 | Ligand |

| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 2.83 g | 8.67 | 1.5 | Base |

| Anhydrous Toluene | 108-88-3 | 92.14 | 20 mL | - | - | Solvent |

| Anhydrous Diethyl Ether | 60-29-7 | 74.12 | - | - | - | For workup |

| Saturated aq. NH₄Cl | - | - | - | - | - | For workup |

| Brine | - | - | - | - | - | For workup |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - | - | Drying agent |

| Silica Gel (230-400 mesh) | - | - | - | - | - | For chromatography |

| Hexanes/Ethyl Acetate | - | - | - | - | - | Eluent for chromatography |

Experimental Protocol

Reaction Setup and Execution

This reaction is sensitive to air and moisture. Therefore, it is crucial to employ standard Schlenk line or glovebox techniques to maintain an inert atmosphere throughout the procedure.

-

Preparation of the Reaction Vessel:

-

Place a magnetic stir bar into a 50 mL oven-dried, two-neck round-bottom flask.

-

Flame-dry the flask under vacuum and allow it to cool to room temperature under a stream of argon or nitrogen.

-

-

Addition of Solid Reagents:

-

Under a positive pressure of inert gas, add 4-bromophenol (1.00 g, 5.78 mmol, 1.0 eq.), 3-chloropicolinonitrile (962 mg, 6.94 mmol, 1.2 eq.), cesium carbonate (2.83 g, 8.67 mmol, 1.5 eq.), Tris(dibenzylideneacetone)dipalladium(0) (53 mg, 0.058 mmol, 0.01 eq.), and XPhos (83 mg, 0.173 mmol, 0.03 eq.) to the reaction flask.

-

-

Solvent Addition and Degassing:

-

Add 20 mL of anhydrous toluene to the flask via a syringe.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

-

Reaction Conditions:

-

Heat the reaction mixture to 110 °C in a pre-heated oil bath with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up and Purification

-

Cooling and Filtration:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with 30 mL of diethyl ether and filter through a pad of celite to remove insoluble salts.

-

Wash the celite pad with an additional 20 mL of diethyl ether.

-

-

Aqueous Extraction:

-

Transfer the combined organic filtrates to a separatory funnel.

-

Wash the organic layer sequentially with 20 mL of saturated aqueous ammonium chloride solution and 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Solvent Removal and Purification:

-

Product Isolation:

-

Combine the fractions containing the pure product, as identified by TLC.

-

Remove the solvent under reduced pressure to yield 2-(4-bromophenoxy)picolinonitrile as a solid.

-

Visualization of the Experimental Workflow

Caption: A flowchart illustrating the key steps of the synthesis protocol.

Mechanism & Rationale

The formation of the C-O bond in this protocol is achieved through a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. The catalytic cycle is a well-established sequence of elementary organometallic steps.[7]

Rationale for Reagent Selection:

-

Palladium Precursor (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common and air-stable source of Pd(0), which is the active catalytic species.[7]

-

Ligand (XPhos): The use of a bulky and electron-rich phosphine ligand is crucial for the success of this reaction, particularly with a less reactive aryl chloride.[4] XPhos, a dialkylbiarylphosphine ligand, facilitates both the oxidative addition of the aryl chloride to the palladium center and the subsequent reductive elimination to form the product.

-

Base (Cesium Carbonate): A strong, non-nucleophilic base is required to deprotonate the phenol, forming the corresponding phenoxide which then participates in the catalytic cycle. Cesium carbonate is often used in these couplings due to its high solubility in organic solvents and its ability to promote efficient catalysis.[7]

-

Solvent (Anhydrous Toluene): Toluene is a common high-boiling, non-polar aprotic solvent for Buchwald-Hartwig couplings, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate. It is essential to use an anhydrous solvent to prevent quenching of the base and deactivation of the catalyst.

Catalytic Cycle

Caption: A simplified representation of the catalytic cycle for the C-O bond formation.

Characterization of the Product

The structure and purity of the synthesized 2-(4-bromophenoxy)picolinonitrile should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons of both the picolinonitrile and the 4-bromophenol moieties. The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR: The spectrum will confirm the presence of all carbon atoms in the molecule, including the nitrile carbon and the carbons of the aromatic rings.[8]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the final product.

Safety and Handling

-

4-Bromophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9]

-

3-Chloropicolinonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care.

-

Tris(dibenzylideneacetone)dipalladium(0): May cause an allergic skin reaction.

-

XPhos: May cause respiratory irritation.

-

Cesium Carbonate: Causes serious eye irritation.

-

Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate gloves, must be worn at all times.

References

- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009).

-

Ullmann, F., & Sponagel, P. (1905). Ueber die Darstellung von Diaryläthern. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212. [Link]

-

Material Safety Data Sheet - 4-Bromophenol, 99%. Cole-Parmer. (2003, March 18). [Link]

-

Safety data sheet - 4-Bromophenol. CPAChem. (2019, May 16). [Link]

-

Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

-

PubChem. (n.d.). 4-Bromophenol. National Center for Biotechnology Information. [Link]

-

Wikipedia contributors. (2023, August 23). 3-Chloropropionitrile. In Wikipedia, The Free Encyclopedia. [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). [Link]

-

Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). [Link]

-

The Nobel Prize in Chemistry 2010. (2010, October 6). [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. [Link]

-

Isolation and purification of plant secondary metabolites using column-chromatographic technique. (2016, October 1). ResearchGate. [Link]

Sources

- 1. 2-Picoline(109-06-8) 1H NMR spectrum [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. orgsyn.org [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. 2-Picolinic acid(98-98-6) 13C NMR [m.chemicalbook.com]

- 9. 3-Chloropropionitrile - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Leveraging 3-(4-Bromophenoxy)picolinonitrile as a Versatile Intermediate for Kinase Inhibitor Synthesis

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This guide provides a detailed technical overview of 3-(4-bromophenoxy)picolinonitrile, a key heterocyclic intermediate. We will explore its synthesis, strategic application in building diverse molecular scaffolds via palladium-catalyzed cross-coupling reactions, and its role in the rational design of potent and selective kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to utilize this versatile building block in their discovery programs.

Introduction: The Strategic Value of the Picolinonitrile Scaffold

The picolinonitrile moiety is a "privileged" scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its nitrogen atoms are strategically positioned to form crucial hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for many Type I and Type II inhibitors.[3][4] This interaction mimics the binding of the adenine ring of ATP, making the picolinonitrile core an excellent starting point for creating ATP-competitive inhibitors.[5]

3-(4-Bromophenoxy)picolinonitrile emerges as a particularly valuable intermediate for several reasons:

-

Core Hinge-Binding Motif: The picolinonitrile group provides the essential pharmacophore for ATP-pocket recognition.

-

Diaryl Ether Linkage: The phenoxy group allows for spatial projection of substituents out of the plane of the hinge-binding core, enabling exploration of other regions within the kinase active site.

-

Reactive Handle for Diversification: The bromine atom on the terminal phenyl ring serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[6][7] This allows for the systematic and efficient introduction of a wide range of chemical diversity to probe for enhanced potency and selectivity against specific kinase targets.

Physicochemical Properties of 3-(4-Bromophenoxy)picolinonitrile

| Property | Value |

| Molecular Formula | C₁₂H₇BrN₂O |

| Molecular Weight | 275.10 g/mol |

| Appearance | Off-white to pale yellow solid (typical) |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane, THF) |

| Key Functional Groups | Nitrile, Pyridine, Diaryl Ether, Aryl Bromide |

Synthesis of the Intermediate: 3-(4-Bromophenoxy)picolinonitrile

The most common and efficient method for constructing the diaryl ether linkage in this intermediate is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a hydroxypicolinonitrile with an activated bromo-substituted benzene ring or a copper-catalyzed Ullmann condensation.

General Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the reaction between 3-hydroxy-picolinonitrile and 1-bromo-4-fluorobenzene. The electron-withdrawing fluorine atom activates the ring for nucleophilic attack by the phenoxide.

Reagents & Materials:

-

3-Hydroxypicolinonitrile

-

1-Bromo-4-fluorobenzene

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-hydroxypicolinonitrile (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material.

-

Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq). The base is crucial for deprotonating the hydroxyl group to form the more nucleophilic phenoxide.

-

Aryl Halide Addition: Add 1-bromo-4-fluorobenzene (1.1 eq) to the suspension.

-

Reaction: Heat the mixture to 80-120 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-(4-bromophenoxy)picolinonitrile.

Sources

- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Note: Picolinonitrile Building Blocks for Fragment-Based Drug Discovery

Introduction: The Rise of the Fragment and the Unique Power of Picolinonitrile

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2][3] Instead of screening large, complex "drug-like" molecules, FBDD identifies low-molecular-weight compounds (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[1][3] These "fragments" serve as highly efficient starting points that can be rationally optimized into potent, selective, and drug-like leads.[4][5]

Within the vast chemical space of possible fragments, certain scaffolds have emerged as "privileged" due to their favorable physicochemical properties and versatile binding capabilities. The picolinonitrile scaffold, a pyridine ring substituted with a nitrile group, is one such building block of increasing importance.[6] Its value lies in the unique combination of the pyridine's aromatic system and the nitrile group's distinct electronic and steric properties. The nitrile group (—C≡N) is a small, linear, and polar functional group that can significantly influence a molecule's properties.[7][8] It can act as a hydrogen bond acceptor, a bioisostere for carbonyl or halogen groups, and can enhance metabolic stability by blocking labile sites.[8][9] Furthermore, the electron-withdrawing nature of the nitrile can modulate the electronics of the attached pyridine ring, influencing π-π stacking interactions.[10][11]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging picolinonitrile building blocks in FBDD campaigns. We will explore the causality behind its effectiveness, detail robust protocols for screening and validation, and provide a framework for hit-to-lead evolution.

The Picolinonitrile Scaffold: A Privileged Fragment

The utility of picolinonitrile in FBDD is not accidental; it is a direct result of its inherent chemical and physical properties that align perfectly with the principles of fragment screening.

Key Advantages:

-

Optimal Size and Complexity: Picolinonitrile and its simple derivatives easily adhere to the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3), ensuring they are small and simple enough to explore diverse binding pockets without unnecessary complexity.[12][13]

-

Versatile Binding Interactions: The nitrile nitrogen, with its lone pair of electrons, is an excellent hydrogen bond acceptor and can engage in crucial polar interactions within a protein's active site.[8][11] The pyridine ring provides a rigid scaffold and can participate in π-π stacking or cation-π interactions.

-

Metabolic Stability: The nitrile group is generally robust and not readily metabolized, which can simplify the pharmacokinetic profile of a developing lead compound.[10][11] Introducing a nitrile can also block sites that would otherwise be susceptible to metabolic breakdown.[8][9]

-

Vector for Growth: The picolinonitrile scaffold offers multiple, synthetically tractable vectors for chemical elaboration. The pyridine ring can be functionalized at various positions, allowing for a systematic "fragment growing" strategy to improve potency and selectivity.[5]

-

Improved Physicochemical Properties: Incorporation of a nitrile group can modulate a molecule's polarity and solubility, often leading to improved bioavailability and other desirable pharmacokinetic parameters.[8][10]

-

Potential for Covalent Inhibition: While often used for non-covalent interactions, the nitrile group can also act as a reversible or irreversible "warhead," forming a covalent bond with nucleophilic residues like cysteine or serine in a target protein.[14][15] This dual-purpose capability adds another layer of utility to the scaffold.

The logical flow of a typical FBDD campaign is outlined below. Picolinonitrile fragments are introduced during the library screening phase, and their unique properties make them valuable candidates for progression through the entire workflow.

Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Biophysical Screening of Picolinonitrile Fragments

Due to the low binding affinities of fragments, highly sensitive biophysical techniques are required for their detection.[16][17][18] There is no single best method; often, a cascade of techniques is used to identify and validate hits, reducing the rate of false positives.[16][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful primary screening tool because it requires minimal assay development and can robustly detect weak binding events in solution.[20][21] Ligand-observed NMR methods are particularly well-suited for FBDD.

-

Saturation Transfer Difference (STD) NMR: This experiment identifies binders by detecting the transfer of magnetic saturation from the protein to a bound ligand. Only fragments that bind to the target will receive this saturation and show a signal in the resulting difference spectrum. It is highly sensitive for detecting weak interactions.[22]

-

Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY): This technique relies on the transfer of magnetization from bulk water to the protein and then to the bound ligand. It is another sensitive method for identifying binders.[22]

-

Protein-Observed NMR (¹H-¹⁵N HSQC): This method requires an isotopically labeled protein (¹⁵N). Upon fragment binding, perturbations (chemical shift perturbations or CSPs) are observed for the amino acid residues at the binding site. This not only confirms binding but also provides valuable information about the binding location.[17][23]

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that monitors molecular interactions in real-time.[24][25] A target protein is immobilized on a sensor chip, and a solution containing the fragment is passed over the surface. Binding events cause a change in the refractive index, which is detected as a response.[24][25]

Advantages of SPR for Fragment Screening:

-

High sensitivity, capable of detecting fragments as small as 100 Da.[26]

-

Provides kinetic data (association and dissociation rates, kₐ and kₑ) in addition to affinity (Kₑ).[24]

-

Amenable to higher throughput compared to some other methods.[27][28]

Careful assay design is crucial to minimize false positives, particularly from nonspecific binding or artifacts caused by the DMSO solvent.[26]

X-ray Crystallography

X-ray crystallography is the gold standard for validating fragment hits because it provides a high-resolution, three-dimensional picture of how the fragment binds to the target.[29] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[4][5] The most common method is "crystal soaking," where pre-grown crystals of the target protein are incubated in a solution containing the fragment.[30][31]

Key Considerations for Crystallographic Screening:

-

Requires robust, well-diffracting protein crystals that can withstand the soaking process.[30][32]

-

Fragments must be soluble at high concentrations (typically 10-50 mM).[30]

-

The crystal packing must allow the fragment to access the binding site.[32]

The diagram below illustrates the common binding interactions that a picolinonitrile fragment might form within a protein binding pocket, which can be confirmed by X-ray crystallography.

Caption: Potential binding modes of the picolinonitrile scaffold in a target protein.

Experimental Protocols

The following protocols provide a generalized workflow for screening a picolinonitrile-containing fragment library. Optimization will be required for specific targets.

Protocol 1: Primary Screening by STD NMR Spectroscopy

Objective: To identify picolinonitrile fragments that bind to the target protein.

Materials:

-

Target Protein (MW 25-70 kDa): Stock solution at 10-20 µM in NMR buffer.

-

Fragment Library: Picolinonitrile fragments dissolved in 100% d₆-DMSO at 100-500 mM.

-

NMR Buffer: e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O.

-

NMR Spectrometer (≥ 600 MHz) with a cryoprobe.

Procedure:

-

Sample Preparation:

-

Prepare a 500 µL sample of the target protein at a final concentration of 0.5–1.0 µM in NMR buffer.[20]

-

Add the picolinonitrile fragment stock solution to the protein sample to achieve a final fragment concentration of 100-500 µM (ligand:protein ratio of ~500:1).[20] The final DMSO concentration should not exceed 1-2%.

-

Prepare a corresponding control sample containing only the fragment in NMR buffer.

-

-

NMR Acquisition:

-

Acquire a standard 1D ¹H reference spectrum for both the protein-fragment sample and the fragment-only control.

-

Acquire an STD NMR spectrum. A typical experiment involves a saturation pulse train applied on-resonance with the protein signals (e.g., at 0.5 ppm) and off-resonance (e.g., at 40 ppm).

-

The saturation time should be optimized (typically 1-2 seconds) to maximize the STD effect.

-

-

Data Analysis:

-

Process the data by subtracting the on-resonance spectrum from the off-resonance spectrum.

-

Fragments that bind to the protein will show clear signals in the resulting STD difference spectrum.

-

The intensity of the STD signal is proportional to the binding affinity and the proximity of the proton to the protein surface.

-

Protocol 2: Hit Validation by Surface Plasmon Resonance (SPR)

Objective: To confirm hits from the primary screen and determine their binding affinity (Kₑ).

Materials:

-

SPR Instrument (e.g., Biacore, Bruker).

-

Sensor Chip (e.g., CM5).

-

Amine Coupling Kit (EDC, NHS, ethanolamine).

-

Target Protein: ~50 µg/mL in a low-salt buffer (e.g., 10 mM Acetate, pH 4.5).

-

Running Buffer: e.g., HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20), pH 7.4, with 2-5% DMSO to match the sample solvent.

-

Confirmed Hits from Primary Screen: Dissolved in running buffer at various concentrations.

Procedure:

-

Protein Immobilization:

-

Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry to a level of 8,000-12,000 Response Units (RU).[28]

-

Activate a reference flow cell with EDC/NHS and then deactivate it with ethanolamine to serve as a control for nonspecific binding.

-

-

Binding Analysis:

-

Prepare a dilution series of each picolinonitrile fragment hit in running buffer (e.g., from 1 mM down to 1 µM).

-

Inject the fragment solutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min). Include several buffer-only (blank) injections for double referencing.

-

Monitor the binding response in real-time.

-

-

Data Analysis:

-

Subtract the reference flow cell data and the blank injection data from the active flow cell data.

-

Plot the steady-state binding response against the fragment concentration.

-

Fit the resulting binding isotherm to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (Kₑ).[26]

-

| Parameter | Typical Range for Fragment Screening | Rationale |

| Target Immobilization Level | 8,000 - 12,000 RU | Maximizes signal for low-MW fragments. |

| Fragment Concentration | 1 µM - 1 mM | Spans the expected low-affinity range for fragments. |

| DMSO in Running Buffer | 2 - 5% (v/v) | Must precisely match sample DMSO to avoid bulk refractive index artifacts.[26] |

| Flow Rate | 30 - 50 µL/min | Balances mass transport effects and sample consumption. |

| Association/Dissociation Time | 60s / 120s | Sufficient time to reach steady-state for fast on/off kinetics typical of fragments. |

Protocol 3: Structural Characterization by Crystal Soaking

Objective: To determine the three-dimensional binding mode of a validated picolinonitrile hit.

Materials:

-

High-quality apo-protein crystals.

-

Fragment Hit: 100 mM stock in 100% DMSO.

-

Artificial Mother Liquor (AML): A solution that mimics the final crystallization condition.

-

Cryoprotectant Solution: AML supplemented with a cryoprotectant (e.g., 25% glycerol).[30]

-

Cryo-loops, liquid nitrogen, and storage dewar.

Procedure:

-

Prepare Soaking Solution:

-

In a microcentrifuge tube, add the fragment stock solution to the AML to achieve the desired final concentration (e.g., 10-20 mM fragment, 10-20% DMSO).[30]

-

-

Crystal Soaking:

-

Carefully transfer a protein crystal from its growth drop into a larger drop containing the soaking solution.

-

Incubate for a period ranging from 30 minutes to overnight, depending on the crystal system's robustness.

-

-

Cryoprotection:

-

Flash-Cooling:

-

Using a cryo-loop, carefully scoop the crystal out of the cryoprotectant solution.

-

Immediately plunge the loop into liquid nitrogen to flash-cool the crystal.[30]

-

-

Data Collection and Analysis:

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the data and solve the structure by molecular replacement using the apo-protein structure.

-

Analyze the resulting electron density maps to unambiguously identify the bound picolinonitrile fragment and model its interactions with the protein.

-

Conclusion

Picolinonitrile building blocks represent a highly valuable class of fragments for FBDD campaigns. Their combination of ideal physicochemical properties, versatile binding capabilities, and synthetic tractability makes them excellent starting points for the development of novel therapeutics. By employing a robust cascade of sensitive biophysical screening techniques—such as NMR and SPR for hit identification and X-ray crystallography for structural validation—researchers can effectively harness the power of the picolinonitrile scaffold. The detailed protocols and conceptual framework provided in this note serve as a comprehensive guide for integrating these powerful fragments into modern drug discovery pipelines.

References

- Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.

- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC.

- Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity.

- Surface Plasmon Resonance (SPR) & Biophysics. BioAscent.

- The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Medium.

- Application of Nitrile in Drug Design. SIOC Journals.

- A three-stage biophysical screening cascade for fragment-based drug discovery.

- Protocol to perform fragment screening using NMR spectroscopy. PubMed.

- Applied Biophysical Methods in Fragment-Based Drug Discovery. PubMed.

- Application of Nitrile in Drug Design.

- Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC.

- Surface Plasmon Resonance (SPR) Assay.

- Application Notes and Protocols for Fragment Soaking into Protein Crystals. Benchchem.

- Practical Aspects of NMR-Based Fragment Screening. ScienceDirect.

- Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One.

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC.

- Fragment Screening by ligand observed nmr. Bruker.

- NMR Spectroscopy in Fragment-Based Drug Design.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC.

- Applications of Picolinonitrile Compounds in Drug Discovery: Applic

- Crystallographic Fragment Screening.

- Soaking strategy. (a) The steps for 'dry' co-crystallization and in...

- Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. SARomics Biostructures.

- Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals.

- Nitriles: an attractive approach to the development of covalent inhibitors - PMC.

- Covalent Modulators in Medicinal Chemistry: Opportunities and Challenges. LinkedIn.

- Fragment-Based Drug Discovery. Cambridge Healthtech Institute.

- Application of Fragment-Based Drug Discovery to Vers

- Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC.

- Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals.

- Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC.

- Fragment-Based Drug Discovery: A Comprehensive Overview.

- Lead Discovery Using Fragments. Hilaris Publisher.

- Fragment-based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI.

Sources

- 1. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 2. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]

- 5. lifechemicals.com [lifechemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]

- 8. Application of Nitrile in Drug Design [sioc-journal.cn]

- 9. researchgate.net [researchgate.net]

- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]

- 14. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Applied Biophysical Methods in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Redirecting [linkinghub.elsevier.com]

- 21. Fragment screening by ligand observed nmr | Bruker [bruker.com]

- 22. creative-biostructure.com [creative-biostructure.com]